Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Overview
Description
Methyl 2-[methyl(thiolan-3-yl)amino]acetate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiolane, a sulfur-containing heterocycle, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of methyl 2-aminoacetate with methyl thiolan-3-ylmethylamine under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of thiolane derivatives with appropriate reagents to introduce the amino and methyl groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Amines from reduction reactions.
Various sulfur-containing derivatives from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Medicine: Industry: Utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways involving sulfur chemistry. It may act as a ligand for certain enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl 2-(thiolan-3-yl)acetate: A closely related compound with a similar structure but lacking the amino group.
2-methyl-3-thiophenethiol: Another sulfur-containing compound with a different heterocyclic structure.
Uniqueness: Methyl 2-[methyl(thiolan-3-yl)amino]acetate is unique due to its combination of sulfur and amino functionalities, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
methyl 2-[methyl(thiolan-3-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRJSWZESYWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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